(4-Chloro-benzyl)-furan-2-ylmethyl-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s difficult to provide a detailed analysis without specific information .Scientific Research Applications
Synthesis and Functionalization
Benzylamines Synthesis : A study presented a novel, sustainable catalytic methodology using a well-defined homogeneous iron complex for the synthesis of a variety of substituted secondary and tertiary benzylamines, including those related to (4-Chloro-benzyl)-furan-2-ylmethyl-amine, showcasing the potential for pharmaceutical applications (Yan, Feringa, & Barta, 2016).
Enantioselective Synthesis : Research on the enantioselective synthesis of furan-2-yl amines and amino acids indicates the versatility of furan-based compounds in producing chiral amines, highlighting the importance of these structures in medicinal chemistry and drug synthesis (Demir et al., 2003).
Biological Activities and Applications
Corrosion Inhibition : Studies on corrosion inhibition of mild steel by Schiff base compounds, including structures related to (4-Chloro-benzyl)-furan-2-ylmethyl-amine, demonstrate the compound's effectiveness in protecting steel surfaces against corrosion, suggesting applications in industrial maintenance (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Antiplasmodial Activities : A study on N-acylated furazan-3-amines related to (4-Chloro-benzyl)-furan-2-ylmethyl-amine showed activity against different strains of Plasmodium falciparum, indicating potential for antimalarial drug development. The activity depended on the nature of the acyl moiety, with benzamides displaying promising results (Hermann et al., 2021).
Material Science
- Hybrid Polymers : Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, related to the chemical structure , offers insights into the development of new materials with potential applications in electronics and optoelectronics, due to their electroactive properties (Baldwin et al., 2008).
Analytical Chemistry
- Spectrophotofluorometric Analysis : The use of fluorescamine for the determination of drugs containing primary aromatic amino substituents, akin to (4-Chloro-benzyl)-furan-2-ylmethyl-amine, in the presence of primary aliphatic amines demonstrates the compound's role in enhancing analytical methodologies for drug analysis (Sterling & Haney, 1974).
Mechanism of Action
Target of Action
Similar compounds such as benzylamine have been shown to interact with enzymes like trypsin-1 and trypsin-2 .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other benzylamine derivatives . This typically involves the compound binding to its target, leading to changes in the target’s function.
Biochemical Pathways
Based on its structural similarity to benzylamine, it may influence pathways involving the aforementioned enzymes .
Pharmacokinetics
Similar compounds like benzylamine have been shown to have variable absorption and distribution profiles .
Result of Action
Based on its structural similarity to other benzylamine derivatives, it may lead to changes in cellular processes involving its target enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chloro-benzyl)-furan-2-ylmethyl-amine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLWJPWFDPEJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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